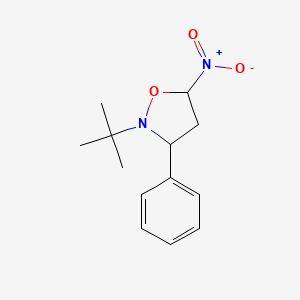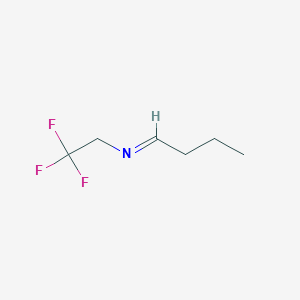![molecular formula C12H9N3O2S B14414432 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 84731-22-6](/img/structure/B14414432.png)
5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound that belongs to the class of naphthoquinone derivatives. This compound is characterized by the presence of a naphthoquinone core fused with a triazole ring and an ethylsulfanyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials and mild reaction conditions, making it an eco-friendly and efficient approach . The key features of this synthetic route include good atom economy and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and environmentally friendly option for large-scale synthesis. The use of mild reaction conditions and readily available starting materials makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: Reduction reactions can modify the quinone moiety, affecting the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the triazole and naphthoquinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: The compound exhibits antitumor effects by inducing ROS production and inhibiting cell proliferation.
Industry: Its unique chemical structure makes it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis . By inhibiting DHODH, the compound disrupts the production of pyrimidine nucleotides, leading to the accumulation of ROS and subsequent cell death. This mechanism is particularly effective in cancer cells, making the compound a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinone Derivatives: Compounds like 1,4-naphthoquinone share a similar core structure but lack the triazole ring and ethylsulfanyl group.
Triazole Derivatives: Compounds such as 1,2,3-triazole exhibit similar ring structures but differ in their substituents and overall biological activities.
Uniqueness
The uniqueness of 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione lies in its combined naphthoquinone and triazole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
84731-22-6 |
|---|---|
Molecular Formula |
C12H9N3O2S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
5-ethylsulfanyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C12H9N3O2S/c1-2-18-7-5-3-4-6-8(7)12(17)10-9(11(6)16)13-15-14-10/h3-5H,2H2,1H3,(H,13,14,15) |
InChI Key |
HEGBSECWLQTVJE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC2=C1C(=O)C3=NNN=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


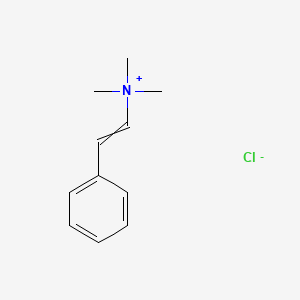
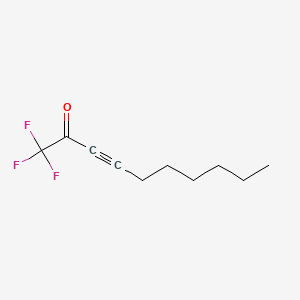
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
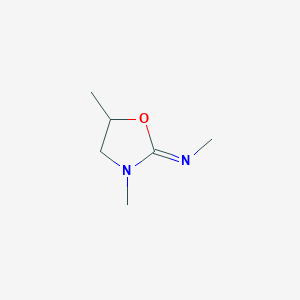
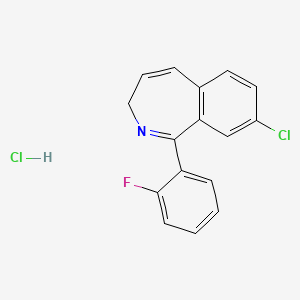
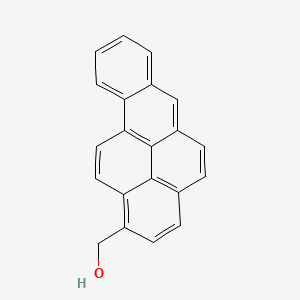
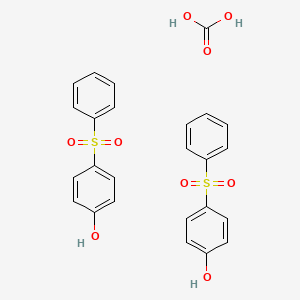
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
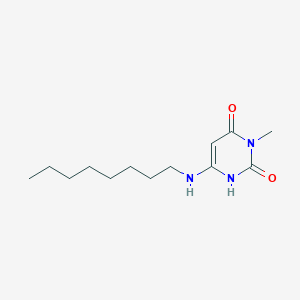
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
